molecular formula C12H15Cl3N2O2 B1270143 Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- CAS No. 139520-94-8

Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-

Cat. No. B1270143
M. Wt: 325.6 g/mol
InChI Key: MPNJTIZLDHWBFX-UHFFFAOYSA-N
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Description

“Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-” is a chemical compound with the molecular formula C12H15Cl3N2O2 . It is also known as Prochloraz, a broad-spectrum and high-efficiency fungicide often used on fruits, vegetables, and mushrooms as a post-harvest treatment and on cereals as a seed treatment .


Molecular Structure Analysis

The molecular structure of this compound consists of a urea group (NH2-CO-NH2) where one of the hydrogens is replaced by a propyl group (N-propyl) and the other hydrogen is replaced by a [2-(2,4,6-trichlorophenoxy)ethyl]- group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 325.62 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Analytical Methodology in Food Safety

A study by Fu et al. (2020) developed an analytical method for determining prochloraz and its three metabolites, including N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl] urea, in fruits and vegetables. This was accomplished using liquid chromatography – tandem mass spectrometry (LC-MS/MS), demonstrating its applicability in food safety and analysis (Fu, Wang, Zhang, & Wu, 2020).

Agricultural and Environmental Impact

Metabolic Fate in Organisms

The research by Laignelet, Riviere, and Lhuguenot (1992) examined the metabolic fate of the imidazole fungicide prochloraz (which includes N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl] urea as a metabolite) in rats. Understanding the metabolic pathways and excretion of such compounds in organisms is crucial for evaluating potential health risks and environmental impacts (Laignelet, Riviere, & Lhuguenot, 1992).

Bioaccumulation and Metabolism in Aquatic Life

Debrauwer et al. (2001) studied the metabolic pattern of prochloraz in rainbow trout. Identifying major biotransformation products, including N-2-(2,4,6-trichlorophenoxy)ethylurea, this research is significant in understanding bioaccumulation and metabolism of such compounds in aquatic life, which is important for environmental risk assessments (Debrauwer, Rathahao, Boudry, Baradat, & Cravedi, 2001).

properties

IUPAC Name

1-propyl-1-[2-(2,4,6-trichlorophenoxy)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl3N2O2/c1-2-3-17(12(16)18)4-5-19-11-9(14)6-8(13)7-10(11)15/h6-7H,2-5H2,1H3,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNJTIZLDHWBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363092
Record name Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-

CAS RN

139520-94-8
Record name Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Lee, HR Lee, MJ Riu, HW Park, YR Na… - Korean Journal of …, 2009 - researchgate.net
Analytical method for prochloraz in cabbage, apple, pepper, mandarin, and hulled rice was established by conversion it to 2, 4, 6-trichlorophenol (TCP). Crop samples were extracted …
Number of citations: 10 www.researchgate.net
이은미, 이혜리, 류명주, 박희원, 나예림… - 한국환경농 …, 2009 - papersearch.net
Prochloraz를 2,4,6-Trichlorophenol (2,4,6-TCP)로 전환시켜 분석하는 방법을 확립하였으며, 배추, 사과, 고추. 감귤, 현미를 대사 농작물로 선정하였다. 농산물 시료를 마쇄, acetonitrile로 …
Number of citations: 2 papersearch.net

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